molecular formula C11H14N2OS B14180721 4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol CAS No. 921617-16-5

4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol

Katalognummer: B14180721
CAS-Nummer: 921617-16-5
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: NASUCNIIWIEMSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound that contains a benzothiadiazepine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a suitable solvent such as ethanol or acetonitrile. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiadiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiadiazepine derivatives: Compounds with similar ring structures but different substituents.

    Thiadiazole derivatives: Compounds containing a thiadiazole ring, which is structurally related to benzothiadiazepine.

    Benzodiazepine derivatives: Compounds with a benzodiazepine ring system, which shares some structural similarities with benzothiadiazepine.

Uniqueness

4-(Propan-2-yl)-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern and the presence of the benzothiadiazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

921617-16-5

Molekularformel

C11H14N2OS

Molekulargewicht

222.31 g/mol

IUPAC-Name

4-propan-2-yl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol

InChI

InChI=1S/C11H14N2OS/c1-7(2)10-11(14)13-15-9-6-4-3-5-8(9)12-10/h3-7,11,13-14H,1-2H3

InChI-Schlüssel

NASUCNIIWIEMSY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=CC=CC=C2SNC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.